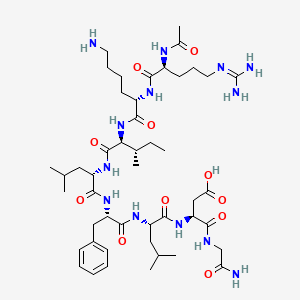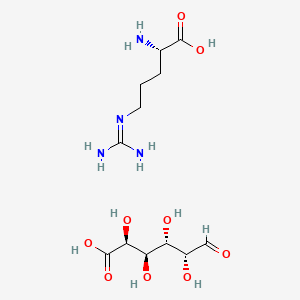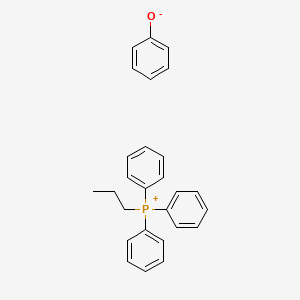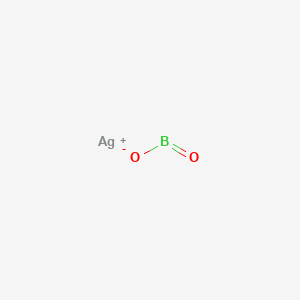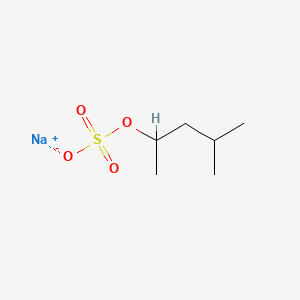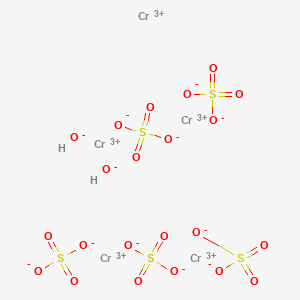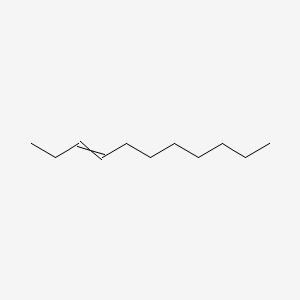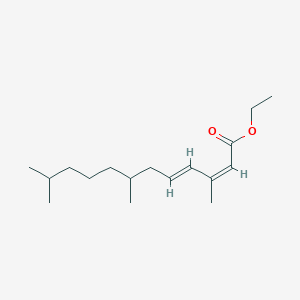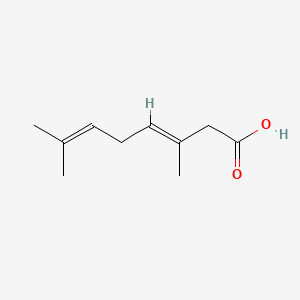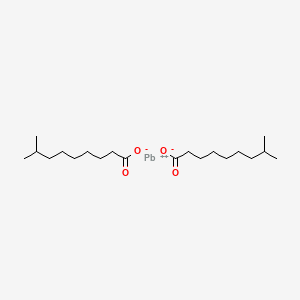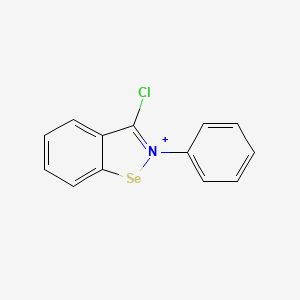
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole is an organoselenium compound that features a benzene ring fused with a selenazole ring. The presence of selenium in its structure makes it an interesting compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-phenylbenzoselenazole with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar chlorinating agents but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The selenium atom in 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole can undergo oxidation to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Reduced forms of the compound with selenium in a lower oxidation state.
Substitution: Compounds where the chlorine atom is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its antioxidant properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole depends on its interaction with molecular targets. The selenium atom can interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzoselenazole: Lacks the chlorine atom but has a similar structure.
3-Chloro-2-phenylbenzothiazole: Contains sulfur instead of selenium.
3-Chloro-2-phenylbenzoxazole: Contains oxygen instead of selenium.
Uniqueness
3-Chloro-2-phenyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds are often more reactive and have different biological activities.
Eigenschaften
CAS-Nummer |
60975-10-2 |
|---|---|
Molekularformel |
C13H9ClNSe+ |
Molekulargewicht |
293.64 g/mol |
IUPAC-Name |
3-chloro-2-phenyl-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C13H9ClNSe/c14-13-11-8-4-5-9-12(11)16-15(13)10-6-2-1-3-7-10/h1-9H/q+1 |
InChI-Schlüssel |
QRAVMXHYIDDYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]2=C(C3=CC=CC=C3[Se]2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


